molecular formula C23H18F4N2O3 B4343734 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE

Cat. No.: B4343734
M. Wt: 446.4 g/mol
InChI Key: NIGKWZRVYJMGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with difluoromethyl and naphthyloxy groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the Debus–Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . The difluoromethyl and naphthyloxy groups are then introduced through subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve high-pressure and high-temperature conditions to ensure the efficient formation of the desired product. Techniques such as hydrothermal synthesis, molten salt synthesis, and combustion synthesis can be employed to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation and reducing agents for reduction reactions. The conditions often involve ambient temperatures and pressures, making the reactions eco-friendly and efficient .

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations and other substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to changes in transcriptional regulation or enzyme activity . These interactions can result in various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE lies in its combination of difluoromethyl and naphthyloxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-(naphthalen-2-yloxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F4N2O3/c24-20(25)19-12-23(31,22(26)27)29(28-19)21(30)16-7-5-14(6-8-16)13-32-18-10-9-15-3-1-2-4-17(15)11-18/h1-11,20,22,31H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGKWZRVYJMGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 2
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 3
Reactant of Route 3
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 4
Reactant of Route 4
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 5
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
Reactant of Route 6
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE

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